molecular formula C11H8BrClN2O2 B5848975 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol

2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol

Cat. No. B5848975
M. Wt: 315.55 g/mol
InChI Key: FRNXLQPVVHOLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol, also known as BCI, is a synthetic compound that has been extensively studied for its various biological properties. BCI is a phenol derivative that has been shown to exhibit potent antitumor and antimicrobial activities. In

Mechanism of Action

The exact mechanism of action of 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol is not fully understood. However, it has been proposed that 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol may inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting protein kinases, 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol may disrupt the growth and proliferation of cancer cells. 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has also been shown to disrupt bacterial cell membrane integrity, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects
2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has also been shown to inhibit the expression of various genes that are involved in cancer cell growth and proliferation. In addition, 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has been shown to disrupt bacterial cell membrane integrity, which may contribute to its antimicrobial activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol in lab experiments is its potent antitumor and antimicrobial activities. 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has been shown to exhibit activity against a variety of cancer cell lines and bacteria. Another advantage is that 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol is a synthetic compound, which means that it can be easily synthesized and purified. However, one of the limitations of using 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol's activity.

Future Directions

There are several future directions for research on 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol. One area of research is to further elucidate its mechanism of action. Understanding how 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol works at the molecular level may lead to the development of more specific and effective drugs. Another area of research is to explore the potential of 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Additionally, research could focus on the development of new synthetic analogs of 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol with improved activity and selectivity.

Synthesis Methods

The synthesis of 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol involves the reaction of 5-methyl-3-isoxazolecarboxaldehyde with 2-bromo-4-chloro-6-nitrophenol in the presence of sodium borohydride. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to obtain the final product, 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol. The synthesis of 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol is a multi-step process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has been extensively studied for its various biological properties. It has been shown to exhibit potent antitumor and antimicrobial activities. 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has also been shown to exhibit antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-bromo-4-chloro-6-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2/c1-6-2-10(15-17-6)14-5-7-3-8(13)4-9(12)11(7)16/h2-5,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNXLQPVVHOLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N=CC2=C(C(=CC(=C2)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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